molecular formula C21H16FN3O3S B2762249 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1207013-43-1

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2762249
CAS No.: 1207013-43-1
M. Wt: 409.44
InChI Key: ULJYZRKIYAQTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core with a ketone group at position 2. The structure includes a 4-fluorophenyl substituent at position 7 of the thienopyrimidine ring and an N-(3-methoxyphenyl)acetamide side chain at position 3 (Figure 1). Its molecular formula is C₂₂H₁₈FN₃O₃S (molecular weight: 423.46 g/mol), with a ChemSpider ID of 26027762 . The compound’s design leverages the pharmacophoric features of thienopyrimidines, which are known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYZRKIYAQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide is a novel derivative within the thienopyrimidine class, known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential, mechanisms of action, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C21H16F N3O2S
  • Molecular Weight : 393.44 g/mol
  • LogP : 4.1411
  • Polar Surface Area : 47.983 Ų

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in anticancer applications. The following sections summarize key findings regarding its efficacy against various cancer cell lines and other biological effects.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits potent inhibition of key signaling pathways involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways. These pathways are crucial for tumor growth and angiogenesis.
    • In vitro studies demonstrated that it induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .
  • In Vitro Efficacy :
    • The antiproliferative activity was assessed using MTT assays on various cancer cell lines including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound showed significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 3.105 μM for HepG2) indicating strong potential as an anticancer agent .
    • Comparative studies with established chemotherapeutics like doxorubicin revealed that this compound possesses similar or superior activity against these cell lines.
Cell LineIC50 (μM)Reference
HepG23.105
PC-33.023
DoxorubicinVariable

Additional Biological Activities

  • Antimicrobial Properties :
    • Preliminary evaluations suggest that thienopyrimidine derivatives, including this compound, exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that modifications can enhance activity against specific pathogens .
  • Anti-inflammatory Effects :
    • Some thienopyrimidine derivatives have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), contributing to their therapeutic profile beyond oncology .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological properties of thienopyrimidine derivatives:

  • Study A : Investigated a series of thiophene derivatives, revealing that modifications at the nitrogen position significantly affect anticancer potency and selectivity towards cancer cells over normal cells .
  • Study B : Conducted molecular docking studies to elucidate binding affinities to VEGFR-2 and AKT, confirming that the compound fits well within the active sites, suggesting a mechanism for its inhibitory effects on these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thieno[3,2-d]pyrimidin-4-one Derivatives

Compounds sharing the thieno[3,2-d]pyrimidin-4-one scaffold but differing in substituents exhibit varied biological profiles:

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference
Target Compound 7-(4-Fluorophenyl), N-(3-methoxyphenyl)acetamide 423.46 Not explicitly stated in evidence; inferred kinase/anti-inflammatory potential
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 7-(4-Methylphenyl), N-(4-methoxybenzyl)acetamide 433.49 Discontinued (likely due to inferior efficacy or toxicity)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide 7-Phenyl, N-(2-chloro-4-methylphenyl)acetamide 409.89 Antimicrobial screening candidate

Key Observations :

  • Fluorine vs. Chlorine/Methyl: The 4-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-halogenated analogs .
  • Acetamide Position: Substitution at N-(3-methoxyphenyl) (target) vs.
Heterocyclic Modifications: Quinazoline and Benzothienopyrimidine Derivatives

Compounds with related heterocyclic cores but distinct pharmacological targets:

Compound Class Core Structure Example Compound Activity Reference
Quinazolin-4-one Quinazoline 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide InhA inhibitor (anti-tuberculosis)
Benzothieno[3,2-d]pyrimidin-4-one Benzothienopyrimidine N-[2-(Cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide COX-2 inhibition (anti-inflammatory)

Key Observations :

  • Thieno vs. Benzothieno Cores: The benzothieno[3,2-d]pyrimidine derivatives () exhibit stronger anti-inflammatory activity due to enhanced π-π stacking with COX-2, whereas thieno[3,2-d]pyrimidines may prioritize kinase inhibition .
  • Acetamide vs. Sulfonamide Side Chains : Acetamide groups (target compound) offer flexibility in hydrogen bonding compared to bulkier sulfonamides (), which may reduce off-target effects .
Anti-Inflammatory Potential

The absence of a sulfonamide group in the target compound may reduce COX-2 affinity but improve solubility.

Antimicrobial and Anticancer Activity
  • Thiazolidinone Hybrids (): Compounds like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Mol. Wt.: 503) show moderate antimicrobial activity (MIC: 8–32 μg/mL) .
  • Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound could enhance membrane penetration in bacterial biofilms compared to non-fluorinated analogs .

Physicochemical Properties and Drug-Likeness

Property Target Compound Analog () Benzothienopyrimidine ()
LogP ~3.1 (predicted) 3.5 2.8
H-Bond Donors 1 1 1
H-Bond Acceptors 6 5 7
TPSA (Ų) 92.7 85.6 112.3

Key Observations :

  • The target compound’s lower LogP (vs. ) suggests improved aqueous solubility, critical for oral bioavailability.
  • TPSA (Topological Polar Surface Area): Higher TPSA in benzothienopyrimidines () correlates with reduced blood-brain barrier penetration, limiting CNS side effects .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

  • Methodological Answer : The synthesis typically involves constructing the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or thioamides, followed by coupling with functionalized acetamide derivatives. Key steps include:

  • Temperature Control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Catalysts : Triethylamine or pyridine to neutralize acidic byproducts during amide bond formation .
    • Validation : Monitor purity via TLC and HPLC, targeting >95% purity through recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups). Aromatic protons appear at δ 7.2–8.1 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
  • IR : Confirm the presence of C=O (1660–1700 cm1^{-1}) and N-H (3200–3350 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+^+ for C21_{21}H17_{17}FN3_3O3_3S: calculated 410.0972) .

Q. What initial biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield in the final coupling step?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation during acetamide coupling .
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings to improve aryl-amide bond formation .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate consumption and adjust reaction time dynamically .

Q. How to resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using a table of analogs (see below).
  • Target Profiling : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions .
Analog Structure Key Substituents Reported Activity
Thieno[3,2-d]pyrimidine core4-Fluorophenyl, 3-methoxyphenylIC50_{50}: 2.1 µM (MCF-7)
Pyridazinone derivative4-Chlorophenyl, 4-methoxyphenylMIC: 8 µg/mL (S. aureus)
Oxadiazole-containing analogLacks thienopyrimidine coreNo cytotoxicity up to 50 µM
Table adapted from comparative studies

Q. What computational strategies predict target binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or PARP enzymes. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the acetamide group .
  • ADME Prediction : SwissADME to estimate logP (~3.2) and bioavailability (Lipinski’s rule compliance) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Q. How to ensure compound stability during long-term storage and experimental use?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent hydrolysis of the acetamide group .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.